molecular formula C11H10BrN5O B235259 N-(2-allyl-2H-tetraazol-5-yl)-2-bromobenzamide

N-(2-allyl-2H-tetraazol-5-yl)-2-bromobenzamide

Cat. No. B235259
M. Wt: 308.13 g/mol
InChI Key: HINYRRLOMJFEIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-allyl-2H-tetraazol-5-yl)-2-bromobenzamide, also known as ABBA, is a chemical compound that has been widely studied for its potential use in scientific research. ABBA belongs to the class of tetrazole-containing compounds, which have shown promising results in various biological applications.

Mechanism Of Action

The mechanism of action of N-(2-allyl-2H-tetraazol-5-yl)-2-bromobenzamide is not fully understood, but it is believed to involve the formation of a complex with metal ions such as copper and zinc. This complex formation leads to changes in the fluorescence properties of N-(2-allyl-2H-tetraazol-5-yl)-2-bromobenzamide, allowing it to be used as a fluorescent probe for metal ion detection. In photodynamic therapy, N-(2-allyl-2H-tetraazol-5-yl)-2-bromobenzamide is believed to generate reactive oxygen species upon activation by light, leading to the destruction of cancer cells.

Biochemical And Physiological Effects

The biochemical and physiological effects of N-(2-allyl-2H-tetraazol-5-yl)-2-bromobenzamide have not been extensively studied. However, studies have shown that N-(2-allyl-2H-tetraazol-5-yl)-2-bromobenzamide is non-toxic to cells at concentrations used in scientific research experiments.

Advantages And Limitations For Lab Experiments

One of the main advantages of using N-(2-allyl-2H-tetraazol-5-yl)-2-bromobenzamide in scientific research experiments is its high sensitivity and selectivity for metal ion detection. N-(2-allyl-2H-tetraazol-5-yl)-2-bromobenzamide is also relatively easy to synthesize and purify. However, one of the limitations of using N-(2-allyl-2H-tetraazol-5-yl)-2-bromobenzamide is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of N-(2-allyl-2H-tetraazol-5-yl)-2-bromobenzamide. One direction is the development of new fluorescent probes based on the structure of N-(2-allyl-2H-tetraazol-5-yl)-2-bromobenzamide for the detection of other metal ions. Another direction is the optimization of the synthesis method for N-(2-allyl-2H-tetraazol-5-yl)-2-bromobenzamide to improve its solubility in aqueous solutions. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-allyl-2H-tetraazol-5-yl)-2-bromobenzamide and its potential use in photodynamic therapy for cancer treatment.
Conclusion
N-(2-allyl-2H-tetraazol-5-yl)-2-bromobenzamide, or N-(2-allyl-2H-tetraazol-5-yl)-2-bromobenzamide, is a chemical compound that has shown promising results in various scientific research applications. Its high sensitivity and selectivity for metal ion detection make it a valuable tool for researchers. Further studies are needed to fully understand the mechanism of action of N-(2-allyl-2H-tetraazol-5-yl)-2-bromobenzamide and its potential use in photodynamic therapy for cancer treatment.

Synthesis Methods

The synthesis of N-(2-allyl-2H-tetraazol-5-yl)-2-bromobenzamide involves the reaction of 2-bromobenzoyl chloride with 2-allyl-1H-tetrazole in the presence of a base such as triethylamine. The reaction takes place under reflux conditions in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified using column chromatography to obtain pure N-(2-allyl-2H-tetraazol-5-yl)-2-bromobenzamide.

Scientific Research Applications

N-(2-allyl-2H-tetraazol-5-yl)-2-bromobenzamide has been studied for its potential use in various scientific research applications. One of the most promising applications is its use as a fluorescent probe for detecting metal ions such as copper and zinc. N-(2-allyl-2H-tetraazol-5-yl)-2-bromobenzamide has also been studied for its potential use as a photosensitizer in photodynamic therapy, a treatment for cancer that involves the use of light to activate a photosensitizing agent.

properties

Product Name

N-(2-allyl-2H-tetraazol-5-yl)-2-bromobenzamide

Molecular Formula

C11H10BrN5O

Molecular Weight

308.13 g/mol

IUPAC Name

2-bromo-N-(2-prop-2-enyltetrazol-5-yl)benzamide

InChI

InChI=1S/C11H10BrN5O/c1-2-7-17-15-11(14-16-17)13-10(18)8-5-3-4-6-9(8)12/h2-6H,1,7H2,(H,13,15,18)

InChI Key

HINYRRLOMJFEIM-UHFFFAOYSA-N

SMILES

C=CCN1N=C(N=N1)NC(=O)C2=CC=CC=C2Br

Canonical SMILES

C=CCN1N=C(N=N1)NC(=O)C2=CC=CC=C2Br

Origin of Product

United States

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